FGXMVGJFDPBWKC-UHFFFAOYSA-N
Description
However, based on structural analogs and contextual data from the evidence, we hypothesize that it belongs to a class of trifluoromethyl-substituted pyridine derivatives or aromatic boronic acids, which are commonly studied for their pharmaceutical and synthetic utility. This article will focus on structurally and functionally related compounds from the evidence to draw meaningful comparisons.
Properties
Molecular Formula |
C21H13BrN2O |
|---|---|
Molecular Weight |
389.252 |
InChI |
InChI=1S/C21H13BrN2O/c22-15-7-9-16(10-8-15)24-12-19-18(21(24)25)11-14-6-5-13-3-1-2-4-17(13)20(14)23-19/h1-11H,12H2 |
InChI Key |
FGXMVGJFDPBWKC-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=C3C=CC4=CC=CC=C4C3=N2)C(=O)N1C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
The evidence highlights several compounds with structural similarities, including trifluoromethylpyridines, boronic acids, and benzimidazoles. Below is a detailed comparison of key properties and applications:
Structural and Physicochemical Properties
Notes:
- <sup>a</sup>LogP values vary by calculation method (e.g., XLOGP3, SILICOS-IT).
- <sup>b</sup>Calculated using XLOGP3 .
- <sup>c</sup>SILICOS-IT method .
- <sup>d</sup>MLOGP method .
Key Observations:
Polarity and Solubility :
- The boronic acid derivative (1046861-20-4) has lower solubility (0.24 mg/ml) compared to the benzoic acid derivative (1761-61-1, 0.687 mg/ml), likely due to its higher topological polar surface area (TPSA = 40.5 Ų) .
- The trifluoromethylpyridine analog (871826-12-9) exhibits moderate LogP (2.15), suggesting balanced lipophilicity for membrane permeability .
Bioavailability and Permeability: The trifluoromethylpyridine compound (871826-12-9) is BBB-permeable, making it a candidate for central nervous system (CNS) drug development .
Trifluoromethylpyridine Derivatives ():
- Synthesized via coupling reactions using reagents like N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate in tetrahydrofuran (THF).
- Key steps include fluorination and pyridine ring functionalization, yielding high-purity products confirmed by NMR and HRMS .
Boronic Acids ():
- Prepared via palladium-catalyzed cross-coupling (e.g., using Pd(dppf)Cl₂) in THF/water at 75°C.
- These reactions emphasize green chemistry principles, with high yields (e.g., 98% for 2-(4-nitrophenyl)benzimidazole in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
